Critical Evidence Gap: No Publicly Available Quantitative Head-to-Head Comparator Data Exist for This Exact Compound
An exhaustive search of the peer-reviewed literature, patent databases, and authoritative chemical biology resources (PubChem, BindingDB, ChEMBL) was conducted for 3-(dimethylamino)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide (CAS 2097914-42-4). As of the search date, no primary research articles, patent examples, or database entries were identified that report quantitative in vitro potency (IC50, Ki, Kd), cellular activity (EC50), selectivity profiling, ADME parameters, or in vivo efficacy data for this exact compound . This absence of disclosed data precludes the construction of a direct head-to-head or cross-study quantitative comparison against specific named analogs. The closest structurally related compounds with disclosed activity data—such as 3-(dimethylamino)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 1797679-18-5) and N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-(dimethylamino)benzamide (CAS 2191216-22-3)—also lack publicly available quantitative biological data . Consequently, procurement decisions for this compound must currently be based on structural specificity requirements rather than on demonstrated differential pharmacological performance.
| Evidence Dimension | Availability of published quantitative pharmacological data |
|---|---|
| Target Compound Data | No quantitative bioactivity data found in public domain |
| Comparator Or Baseline | Closest analogs (CAS 1797679-18-5; CAS 2191216-22-3) also lack public quantitative data |
| Quantified Difference | Not calculable – data absent for all comparators |
| Conditions | Literature and database search across PubMed, PubChem, BindingDB, ChEMBL, SciFinder, and Google Patents |
Why This Matters
Procurement professionals and scientists must recognize that selection of this compound is driven by its unique structural features (thiophen-3-yl regioisomer, 1H-pyrazol-1-yl linker, 3-dimethylamino substitution) rather than by established potency or selectivity advantages, which remain unproven in the public domain.
- [1] Comprehensive search of PubMed, PubChem, BindingDB, ChEMBL, and Google Patents conducted October 2024. No hits with quantitative bioactivity data for CAS 2097914-42-4. Search terms: '2097914-42-4', '3-(dimethylamino)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide', combined with 'IC50', 'Ki', 'EC50', 'inhibitor', 'activity'. View Source
